![molecular formula C2AlCl7 B14505524 Chloro[bis(trichloromethyl)]alumane CAS No. 64530-58-1](/img/structure/B14505524.png)
Chloro[bis(trichloromethyl)]alumane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro[bis(trichloromethyl)]alumane is a chemical compound with the molecular formula C_2Cl_6Al It is known for its unique structure, which includes an aluminum atom bonded to a chlorine atom and two trichloromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chloro[bis(trichloromethyl)]alumane can be synthesized through the reaction of aluminum trichloride with trichloromethyl compounds under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods: In an industrial setting, the production of this compound involves the chlorination of aluminum compounds in the presence of trichloromethyl sources. The process is optimized to achieve high yields and purity, often employing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: Chloro[bis(trichloromethyl)]alumane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the aluminum center.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols under mild conditions.
Oxidation Reactions: Often require oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Can be carried out using reducing agents such as lithium aluminum hydride.
Major Products Formed:
Substitution Products: New organoaluminum compounds with varied functional groups.
Oxidation Products: Oxidized aluminum species.
Reduction Products: Reduced forms of the original compound, potentially leading to the formation of aluminum hydrides.
Aplicaciones Científicas De Investigación
Chloro[bis(trichloromethyl)]alumane has several applications in scientific research:
Materials Science: Employed in the preparation of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biology and Medicine: Investigated for its potential use in the development of new pharmaceuticals and as a catalyst in biochemical reactions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mecanismo De Acción
The mechanism of action of chloro[bis(trichloromethyl)]alumane involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property allows it to facilitate various chemical reactions, including catalysis and the formation of coordination complexes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Bis(trichloromethyl)carbonate: Another compound containing trichloromethyl groups, used as a chlorinating agent.
Trichloromethylsilane: A silicon-based compound with similar reactivity.
Trichloromethylbenzene: An aromatic compound with trichloromethyl substituents.
Uniqueness: Chloro[bis(trichloromethyl)]alumane is unique due to the presence of an aluminum center, which imparts distinct chemical properties and reactivity compared to other trichloromethyl-containing compounds. Its ability to act as a Lewis acid and participate in a wide range of chemical reactions makes it a valuable reagent in both academic and industrial research.
Propiedades
Número CAS |
64530-58-1 |
|---|---|
Fórmula molecular |
C2AlCl7 |
Peso molecular |
299.2 g/mol |
Nombre IUPAC |
chloro-bis(trichloromethyl)alumane |
InChI |
InChI=1S/2CCl3.Al.ClH/c2*2-1(3)4;;/h;;;1H/q;;+1;/p-1 |
Clave InChI |
DUUGTUMLTYNNNJ-UHFFFAOYSA-M |
SMILES canónico |
C([Al](C(Cl)(Cl)Cl)Cl)(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1R)-9-Benzoyl-9-azabicyclo[4.2.1]non-2-en-2-yl]ethan-1-one](/img/structure/B14505442.png)

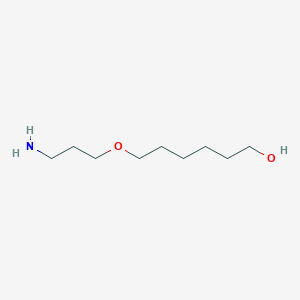
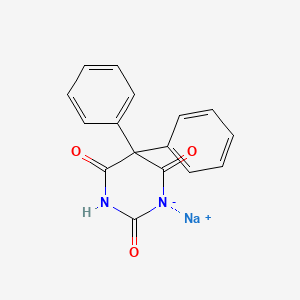
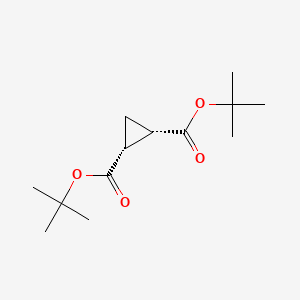
![[3-(2-Methoxyethoxy)propyl]silanetriol](/img/structure/B14505471.png)
![[3,4-Diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14505472.png)
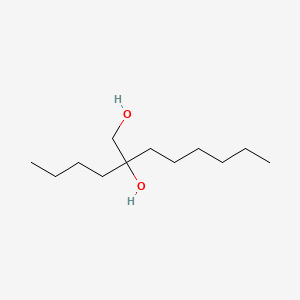
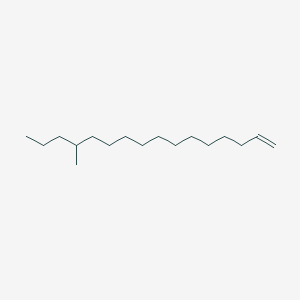
![5-Phenylspiro[1,3-benzodioxole-2,2'-imidazolidine]-4',5'-dione](/img/structure/B14505496.png)
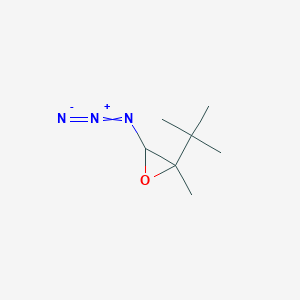
![Ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate](/img/structure/B14505506.png)

![2-[(1-Chlorobutan-2-yl)oxy]-1-(4-methylbenzene-1-sulfonyl)-1-oxo-1lambda~5~-diazene](/img/structure/B14505518.png)
